High quality Glucosamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

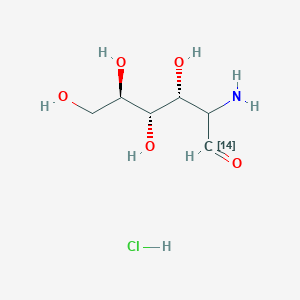

Glucosamine is a naturally occurring amino sugar that plays a crucial role in the biochemical synthesis of glycosylated proteins and lipids. It is a key component of glycosaminoglycans, which are essential for the formation and maintenance of cartilage and other connective tissues . Glucosamine is commonly found in the fluid surrounding joints and is widely recognized for its potential benefits in promoting joint health and alleviating symptoms of osteoarthritis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Glucosamine can be synthesized through various methods, including chemical extraction and microbial fermentation. The traditional method involves the chemical extraction of chitin from marine or fungal sources using strong acids at high temperatures . This process typically involves the hydrolysis of chitin to produce glucosamine.

Industrial Production Methods: In industrial settings, glucosamine is often produced through the hydrolysis of shellfish exoskeletons or by fermentation of grains such as corn or wheat . Enzymatic catalysis is another method used, where chitin is directly hydrolyzed to glucosamine using chitinolytic enzymes . This method is considered more environmentally friendly and cost-effective.

Análisis De Reacciones Químicas

Types of Reactions: Glucosamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into different derivatives and for its incorporation into various biochemical pathways.

Common Reagents and Conditions:

Oxidation: Glucosamine can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.

Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride.

Substitution: Substitution reactions can occur with reagents such as acetic anhydride to produce N-acetylglucosamine.

Major Products: The major products formed from these reactions include glucosamine sulfate, glucosamine hydrochloride, and N-acetylglucosamine .

Aplicaciones Científicas De Investigación

Glucosamine has a wide range of scientific research applications across various fields:

Chemistry:

- Used as a precursor in the synthesis of glycosaminoglycans and other complex carbohydrates.

Biology:

- Plays a role in cellular signaling and the formation of cellular structures.

Medicine:

- Widely used as a dietary supplement to support joint health and alleviate symptoms of osteoarthritis .

- Investigated for its potential anti-inflammatory and antioxidant properties .

Industry:

Mecanismo De Acción

The mechanism of action of glucosamine involves several pathways:

Cartilage Formation: Glucosamine acts as a building block for the synthesis of glycosaminoglycans, which are essential for the formation and maintenance of cartilage.

Anti-inflammatory Effects: Glucosamine reduces the levels of pro-inflammatory factors such as tumor necrosis factor-alpha and interleukin-1.

Antioxidant Properties: It improves cellular redox status and reduces oxidative damage by scavenging free radicals.

Comparación Con Compuestos Similares

Chondroitin Sulfate: Often used in combination with glucosamine for joint health.

N-acetylglucosamine: A derivative of glucosamine with similar properties.

Uniqueness: Glucosamine is unique in its ability to support joint health by promoting the synthesis of glycosaminoglycans and reducing inflammation. Its widespread use as a dietary supplement and its role in maintaining cartilage health set it apart from other similar compounds .

Propiedades

IUPAC Name |

(3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxy(114C)hexanal;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3?,4-,5-,6-;/m1./s1/i1+2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBOJBBMQJBVCMW-LRQYXBNASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)N)O)O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C([14CH]=O)N)O)O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Allyl-5-chloro-1H-benzo[d]imidazole](/img/structure/B579036.png)

![Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-5,10-dihydro-1,3,10-trimethyl-](/img/new.no-structure.jpg)